molecular formula C15H15Cl2N3 B3024043 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride CAS No. 1049783-68-7

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride

Cat. No.: B3024043
CAS No.: 1049783-68-7
M. Wt: 308.2 g/mol
InChI Key: NPFVIQPUAGVCNI-UHFFFAOYSA-N
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Description

“2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride” is a chemical compound with the molecular formula C15H15Cl2N3. It has a molecular weight of 308.21 .

Scientific Research Applications

Heterocyclic Compounds in Drug Synthesis

Heterocyclic compounds, particularly those containing pyridine and indole units, are of significant interest in medicinal chemistry due to their versatile biological activities. These compounds serve as key building blocks for synthesizing various pharmacologically active molecules, including those with antiplatelet, antithrombotic, and anticancer properties. For instance, developments in the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlight the importance of heterocyclic scaffolds in drug discovery (Saeed et al., 2017).

Role in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, have demonstrated significant utility in organic synthesis and catalysis. These compounds participate in the formation of metal complexes, serve as catalysts in asymmetric synthesis, and find application in medicinal chemistry due to their biological relevance, including anticancer and antibacterial activities (Li et al., 2019).

Environmental and Toxicological Studies

The interaction of chlorinated compounds with biological systems is a critical area of research, especially concerning environmental pollutants and their toxicological impact. Studies focusing on chlorpyrifos and cypermethrin, for example, have explored their developmental and lung toxicity in animal models, shedding light on the adverse effects of chemical exposure (Shaikh & Sethi, 2020).

Properties

IUPAC Name

2-(7-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFVIQPUAGVCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
Reactant of Route 2
2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
Reactant of Route 3
2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
Reactant of Route 4
2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
Reactant of Route 5
2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
Reactant of Route 6
2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride

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